molecular formula C17H24N2O7S B7714782 methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate

methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate

Cat. No. B7714782
M. Wt: 400.4 g/mol
InChI Key: NBEWPWHIGIYTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate, also known as MDB, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. MDB is a derivative of the psychoactive compound mescaline, which is found in certain cacti.

Mechanism of Action

Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate acts as a selective antagonist of the 5-HT2A receptor, blocking the binding of serotonin to this receptor subtype. This leads to a decrease in the activity of the 5-HT2A receptor pathway, which is thought to be involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase exploratory behavior. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. Additionally, methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has several advantages as a pharmacological tool for neuroscience research. It is highly selective for the 5-HT2A receptor, meaning that it can be used to study the role of this receptor subtype in various behaviors without affecting other serotonin receptors. Additionally, methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been shown to have a relatively low toxicity profile in animal studies.
However, there are also limitations to the use of methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate in lab experiments. One limitation is that it is a synthetic compound, which can make it more difficult to study than naturally occurring compounds. Additionally, the effects of methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for research on methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate. One direction is to further investigate its potential as a pharmacological tool for studying the role of the 5-HT2A receptor in various behaviors. Additionally, methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate could be used to study the potential therapeutic effects of blocking the 5-HT2A receptor in various pathological conditions, such as anxiety disorders and addiction. Finally, further research could be done to optimize the synthesis method of methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate, making it more accessible to researchers.

Synthesis Methods

Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is synthesized through a multi-step process, starting with the reaction between 4,5-dimethoxy-2-nitrobenzoic acid and methyl 4-piperidonecarboxylate. This is followed by the reaction of the resulting intermediate with methylsulfonyl chloride and sodium hydroxide. Finally, the product is purified through recrystallization.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been studied for its potential as a pharmacological tool in neuroscience research. It has been shown to act as a selective antagonist of the 5-HT2A receptor, a subtype of serotonin receptor that is implicated in various physiological and pathological processes. methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been used to study the role of the 5-HT2A receptor in various behaviors, including anxiety, depression, and addiction.

properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O7S/c1-24-14-9-12(17(21)26-3)13(10-15(14)25-2)18-16(20)11-5-7-19(8-6-11)27(4,22)23/h9-11H,5-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEWPWHIGIYTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethoxy-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

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